Cas no 2229613-59-4 (3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine)

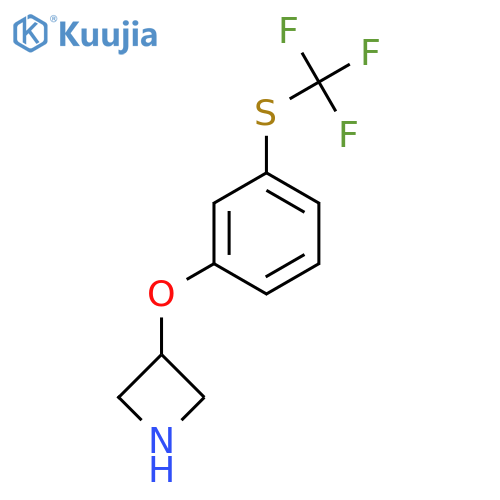

2229613-59-4 structure

商品名:3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine

3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 化学的及び物理的性質

名前と識別子

-

- 3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine

- EN300-1962807

- 2229613-59-4

- 3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine

-

- インチ: 1S/C10H10F3NOS/c11-10(12,13)16-9-3-1-2-7(4-9)15-8-5-14-6-8/h1-4,8,14H,5-6H2

- InChIKey: TWTBEOPSAKEHMD-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)OC1CNC1

計算された属性

- せいみつぶんしりょう: 249.04351960g/mol

- どういたいしつりょう: 249.04351960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962807-5.0g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1962807-10g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 10g |

$4421.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-0.05g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 0.05g |

$864.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-0.25g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 0.25g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-0.1g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-1.0g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 1g |

$1029.0 | 2023-05-26 | ||

| Enamine | EN300-1962807-5g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-1g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 1g |

$1029.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-2.5g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 2.5g |

$2014.0 | 2023-09-17 | ||

| Enamine | EN300-1962807-0.5g |

3-{3-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |

2229613-59-4 | 0.5g |

$987.0 | 2023-09-17 |

3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

2229613-59-4 (3-{3-(trifluoromethyl)sulfanylphenoxy}azetidine) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量